
n-Hexadecyl-d33-trimethylammonium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Hexadecyl-d33-trimethylammonium Chloride is a stable isotope-labeled compound with the molecular formula C19H9D33ClN and a molecular weight of 353.2. This compound is a quaternary ammonium salt, which is commonly used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-d33-trimethylammonium Chloride typically involves the reaction of hexadecylamine with methyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity.
化学反应分析
Types of Reactions
n-Hexadecyl-d33-trimethylammonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as hydroxide ions or other halide ions, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quaternary ammonium compounds, while reduction may produce reduced ammonium species. Substitution reactions result in the formation of new quaternary ammonium salts with different anions.
科学研究应用
n-Hexadecyl-d33-trimethylammonium Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its ability to interact with biological membranes.
Medicine: It is used in drug delivery systems and as an antimicrobial agent.
Industry: The compound is utilized in the formulation of personal care products, detergents, and disinfectants.
作用机制
The mechanism of action of n-Hexadecyl-d33-trimethylammonium Chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various medical and industrial applications.
相似化合物的比较
n-Hexadecyl-d33-trimethylammonium Chloride can be compared with other similar compounds, such as:
Cetyltrimethylammonium Chloride: Similar in structure but without deuterium labeling.
Palmityltrimethylammonium Chloride: Another quaternary ammonium salt with a similar alkyl chain length.
Cetrimonium Chloride: Commonly used in personal care products and has similar surfactant properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications that require stable isotope-labeled compounds.
属性
分子式 |
C19H42ClN |
|---|---|
分子量 |
353.2 g/mol |
IUPAC 名称 |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;chloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChI 键 |
WOWHHFRSBJGXCM-SPUUSHFZSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Cl-] |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


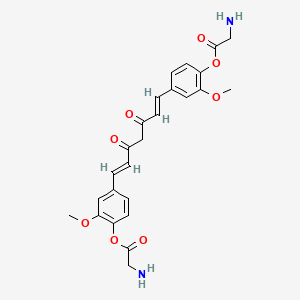

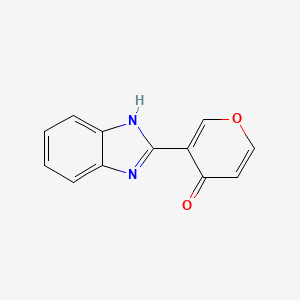

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
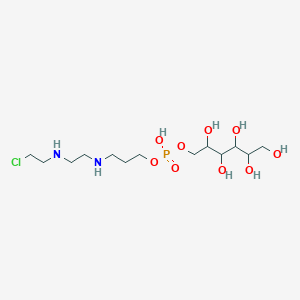
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
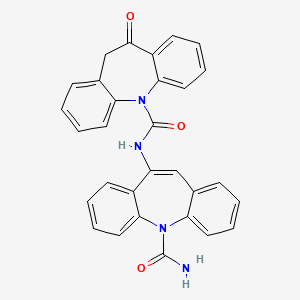
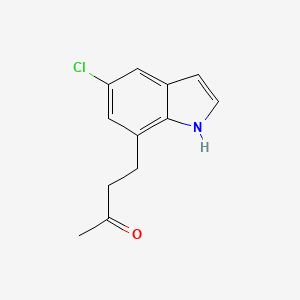
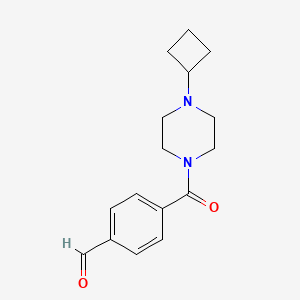

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
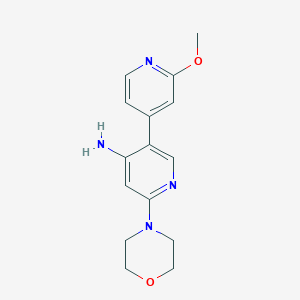
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
